molecular formula C19H18N2O4 B1263075 6-Hydroxyindole-3-acetylphenylalanine

6-Hydroxyindole-3-acetylphenylalanine

Cat. No. B1263075
M. Wt: 338.4 g/mol
InChI Key: XYOSMXFVURVKBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(6-hydroxyindol-3-yl)acetyl]phenylalanine is an N-acyl-amino acid obtained by formal condensation of the carboxy group of 6-hydroxyindole-3-acetic acid with the amino group of phenylalanine. It has a role as an Arabidopsis thaliana metabolite. It is a phenylalanine derivative, a member of hydroxyindoles, a N-acyl-amino acid and a secondary carboxamide. It derives from an indole-3-acetic acid.

Scientific Research Applications

Metabolic Pathways in Plants

  • Metabolism in Arabidopsis thaliana: 6-Hydroxyindole-3-acetylphenylalanine (6-OH-IAA-Phe) is identified as a metabolite of indole-3-acetic acid (IAA) in Arabidopsis thaliana. It's biosynthesized from IAA-Phe, suggesting the formation of these amino acid conjugates of IAA in plants. 6-OH-IAA-Phe and similar metabolites are inactive as auxins, indicating no significant root growth inhibition in Arabidopsis (Kai et al., 2007).

Biochemical Synthesis and Analysis

  • Melanin Oxidation and Pigmentation

    The oxidative process involving 3,4-dihydroxyphenylalanine (a related compound) leads to the formation of a red pigment, which enzymatically converts to melanin. This study helps in understanding the biochemistry of melanin, which might involve compounds like 6-hydroxyindole derivatives (Mason, 1948).

  • Chemiluminescence in Liquid Chromatography

    6-Aminomethylphthalhydrazide, used as a sensitive chemiluminescence derivatization reagent for 5-hydroxyindoles, indicates potential applications in identifying and analyzing compounds like 6-hydroxyindole derivatives in complex biological samples (Ishida et al., 1997).

Neurochemical Studies

  • Brain Tryptophan Hydroxylation

    Studies on the hydroxylation of tryptophan in neoplastic mast cells of mice reveal insights into the synthesis of 5-hydroxyindoles, providing a context for understanding the role of hydroxyindole derivatives in neurochemical processes (Levine et al., 1964).

  • Brain Serotonin Depletion in Experimental Conditions

    Experiments involving the depletion of brain serotonin in cases like phenylketonuria give insights into the metabolism of serotonin and related 5-hydroxyindoles, potentially implicating derivatives like 6-hydroxyindole-3-acetylphenylalanine in such processes (Yuwiler et al., 1965).

properties

Product Name

6-Hydroxyindole-3-acetylphenylalanine

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

2-[[2-(6-hydroxy-1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C19H18N2O4/c22-14-6-7-15-13(11-20-16(15)10-14)9-18(23)21-17(19(24)25)8-12-4-2-1-3-5-12/h1-7,10-11,17,20,22H,8-9H2,(H,21,23)(H,24,25)

InChI Key

XYOSMXFVURVKBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CNC3=C2C=CC(=C3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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